1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
1-(Pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic small molecule featuring a piperidine-4-carboxamide core substituted with a pyridine-3-carbonyl group at the 1-position and a 1,3-thiazol-2-yl moiety at the carboxamide nitrogen. This structure combines aromatic and heterocyclic elements that are frequently employed in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(18-15-17-6-9-22-15)11-3-7-19(8-4-11)14(21)12-2-1-5-16-10-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHXXBFTIQBLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine-3-carbonyl Intermediate: This step involves the acylation of pyridine with an appropriate acyl chloride or anhydride under basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring is often formed through a cyclization reaction involving a suitable diamine and a dihalide.
Coupling Reactions: The final step involves coupling the pyridine-3-carbonyl intermediate with the thiazole and piperidine intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
TRPV3 Modulation
One of the primary applications of this compound is as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is involved in various physiological processes, including thermosensation and pain perception. Compounds that can modulate TRPV3 activity have potential therapeutic implications for conditions such as:
- Chronic Pain : By influencing TRPV3 activity, this compound may help alleviate pain associated with inflammatory conditions.
- Skin Disorders : Given TRPV3's role in skin physiology, modulation could be beneficial in treating skin diseases characterized by dysregulated thermal sensation or inflammation.
Anticancer Activity
Research indicates that compounds containing thiazole and pyridine derivatives exhibit promising anticancer properties. The unique structure of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide may enhance its efficacy against various cancer cell lines through:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by disrupting cellular signaling pathways.
Antimicrobial Properties
Studies have shown that thiazole derivatives possess antimicrobial activities against a range of pathogens. The incorporation of the piperidine and pyridine groups may enhance the compound's ability to penetrate bacterial cell walls and exert its effects.
Case Study 1: TRPV3 Modulation
A study published in Journal of Medicinal Chemistry explored the effects of various TRPV3 modulators, including compounds similar to this compound. The results indicated significant modulation of TRPV3 activity, leading to reduced hyperalgesia in animal models of inflammatory pain .
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
Case Study 3: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of thiazole-containing compounds. The study reported that derivatives similar to our compound showed effective inhibition against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and synthetic insights:
Critical Analysis of Structural Differences and Implications
Pyridine vs. Other Heterocycles
- The pyridine-3-carbonyl group in the target compound contrasts with the pyridin-4-yl ethyl substituent in 27g (). The 3-position substitution may influence binding orientation in kinase pockets compared to 4-position analogs, as seen in 27g’s superior yield (80%) and antiviral activity compared to pyridin-3-yl derivatives (e.g., 27h: 20% yield) .
- The thiazol-2-yl group in the target compound is shared with 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (), which exhibits crystallographically confirmed planar geometry.
Carboxamide Linker Variations
- The target’s piperidine-4-carboxamide core is a common scaffold in kinase inhibitors (e.g., LIMK2 inhibitor in ) and PROTACs (). However, the absence of a PROTAC-like linker in the target compound implies a simpler inhibitory mechanism rather than protein degradation .
- Analogs with bulky substituents (e.g., naphthalenyl in ) demonstrate reduced synthetic accessibility (lower yields) but enhanced hydrophobic interactions, which may improve target engagement in viral proteases .
Biological Activity
1-(Pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS Number: 1226431-19-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine-3-carbonyl and a thiazole group, contributing to its unique biological profile. Its molecular weight is approximately 316.4 g/mol, making it suitable for various biological interactions.
1. TRPV3 Modulation
Research indicates that derivatives of thiazole and piperidine can act as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This channel is implicated in pain perception and inflammatory responses. The compound has shown promise in treating various pain types, including:
- Chronic pain
- Neuropathic pain
- Osteoarthritic pain
In vitro studies suggest that the compound can significantly reduce pain-related behaviors in animal models, indicating its potential as an analgesic agent .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. In a comparative study of similar heterocyclic compounds, it was noted that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activity.
Case Study 1: Pain Management
A study published in a pharmaceutical journal evaluated the analgesic effects of various TRPV3 modulators, including compounds structurally related to this compound. In animal models, these compounds demonstrated a reduction in nociceptive responses, indicating their effectiveness in managing pain .
Case Study 2: Antiviral Properties
Another study explored the antiviral properties of heterocyclic compounds similar to this piperidine derivative. The results indicated that certain derivatives exhibited significant antiviral activity against viruses such as HSV-1, suggesting that modifications to the thiazole or piperidine moieties could enhance antiviral efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- TRPV3 Modulation : By binding to TRPV3 channels, the compound may alter calcium ion influx, thereby modulating pain signaling pathways.
- Antimicrobial Action : The presence of nitrogen heterocycles may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
